molecular formula C11H7BrO3 B11854711 1,4-Naphthalenedione, 2-bromo-3-methoxy- CAS No. 26037-61-6

1,4-Naphthalenedione, 2-bromo-3-methoxy-

Cat. No.: B11854711
CAS No.: 26037-61-6
M. Wt: 267.07 g/mol
InChI Key: LTURAHVRIBEEPR-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C11H7BrO3. It is a derivative of naphthoquinone, characterized by the presence of bromine and methoxy groups at specific positions on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-methoxynaphthalene-1,4-dione typically involves the bromination of 3-methoxynaphthalene-1,4-dione. One common method includes the use of bromine in an organic solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methoxynaphthalene-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include derivatives where the bromine is replaced by other functional groups.

    Oxidation: Further oxidized naphthoquinone derivatives.

    Reduction: Corresponding hydroquinone derivatives.

Scientific Research Applications

2-Bromo-3-methoxynaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-3-methoxynaphthalene-1,4-dione involves its interaction with cellular components. The quinone structure allows it to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the compound targets cellular pathways involved in oxidative stress response .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-methoxynaphthalene-1,4-dione is unique due to the combination of bromine and methoxy groups on the naphthoquinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

26037-61-6

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

2-bromo-3-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H7BrO3/c1-15-11-8(12)9(13)6-4-2-3-5-7(6)10(11)14/h2-5H,1H3

InChI Key

LTURAHVRIBEEPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)Br

Origin of Product

United States

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